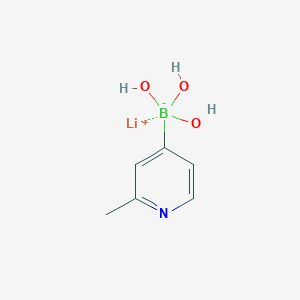

Lithium trihydroxy(2-methylpyridin-4-yl)borate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium trihydroxy(2-methylpyridin-4-yl)borate is a chemical compound with the molecular formula C6H9BLiNO3 and a molecular weight of 160.89 g/mol . This compound is known for its unique structure, which includes a lithium ion coordinated to a borate group and a 2-methylpyridin-4-yl moiety. It is used in various scientific research applications due to its interesting chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of lithium trihydroxy(2-methylpyridin-4-yl)borate typically involves the reaction of 2-methylpyridine with boric acid and lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product . The general reaction can be represented as follows:

2-methylpyridine+boric acid+lithium hydroxide→lithium trihydroxy(2-methylpyridin-4-yl)borate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pH, and concentration, are carefully monitored and controlled to optimize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Lithium trihydroxy(2-methylpyridin-4-yl)borate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while reduction can produce borohydrides. Substitution reactions can result in various substituted borate compounds .

Applications De Recherche Scientifique

Organic Synthesis

Lithium trihydroxy(2-methylpyridin-4-yl)borate is utilized as a reagent in organic synthesis, particularly in carbon-carbon bond formation through Suzuki-Miyaura coupling reactions. This application is crucial for developing complex organic molecules used in pharmaceuticals and agrochemicals.

Biological Activities

Research has indicated potential biological activities associated with this compound, including:

- Antimicrobial Properties : Studies suggest that the compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

- Anticancer Activity : Investigations into its effects on cancer cell lines are ongoing, with preliminary results indicating possible cytotoxic effects against various cancer types.

Drug Delivery Systems

The compound is being explored for its role in drug delivery systems. Its ability to form stable complexes with biomolecules may enhance the efficacy of drug formulations by improving solubility and bioavailability.

Advanced Materials Production

In materials science, this compound is used in the production of advanced materials such as polymers and nanomaterials. Its unique chemical properties allow for the development of materials with tailored functionalities.

Case Studies

- Suzuki-Miyaura Coupling Reaction : A study demonstrated the effectiveness of this compound as a catalyst in Suzuki-Miyaura reactions, yielding high selectivity and efficiency in forming biaryl compounds essential for pharmaceuticals.

- Antimicrobial Activity Assessment : In vitro studies assessed the antimicrobial properties of this compound against various bacterial strains, showing promising results that warrant further exploration for potential therapeutic applications.

- Polymer Synthesis : Research involving the incorporation of this compound into polymer matrices revealed enhanced mechanical properties and thermal stability, indicating its potential use in high-performance materials.

Mécanisme D'action

The mechanism of action of lithium trihydroxy(2-methylpyridin-4-yl)borate involves its interaction with molecular targets and pathways in biological systems. The borate group can form stable complexes with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activities, cellular signaling pathways, and other biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Lithium trihydroxy(4-methylpyridin-2-yl)borate: Similar in structure but with a different position of the methyl group on the pyridine ring.

Lithium trihydroxy(2-ethylpyridin-4-yl)borate: Similar structure with an ethyl group instead of a methyl group on the pyridine ring.

Uniqueness

Lithium trihydroxy(2-methylpyridin-4-yl)borate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The position of the methyl group on the pyridine ring influences its electronic and steric characteristics, making it suitable for specific applications in research and industry .

Activité Biologique

Lithium trihydroxy(2-methylpyridin-4-yl)borate is a boron-containing compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound is characterized by its boron atom bonded to a 2-methylpyridin-4-yl group and three hydroxyl groups. Its unique structure allows it to interact with biological molecules, which is crucial for its pharmacological effects.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of boron-containing compounds, including this compound. Research indicates that boron compounds can enhance the efficacy of thermal neutron capture therapy (BNCT), where boron selectively accumulates in tumor cells and is activated by neutron irradiation to produce cytotoxic effects. In vitro studies show that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells .

2. Mechanism of Action

The mechanism underlying the anticancer activity of this compound involves its interaction with nucleophilic sites in DNA and other biomolecules. The compound forms reversible complexes with hydroxyl groups and nucleophilic residues in proteins, potentially leading to alterations in enzyme activities and cellular signaling pathways .

3. Neuroprotective Effects

Lithium salts are known for their neuroprotective properties, particularly in the context of mood disorders and neurodegenerative diseases. This compound may exhibit similar protective effects due to its ability to modulate signaling pathways involved in neuronal survival and apoptosis .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound in combination with thermal neutron irradiation. The results indicated a synergistic effect, where the compound enhanced cell death rates in irradiated tumor cells compared to controls without the compound .

Case Study 2: Neuroprotective Mechanisms

In preclinical models of neurodegeneration, this compound demonstrated significant neuroprotective effects by reducing oxidative stress markers and promoting neuronal survival in vitro and in vivo .

Propriétés

IUPAC Name |

lithium;trihydroxy-(2-methylpyridin-4-yl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BNO3.Li/c1-5-4-6(2-3-8-5)7(9,10)11;/h2-4,9-11H,1H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAQKNKLRDITDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=CC(=NC=C1)C)(O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BLiNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.